molecular formula C14H23NO3S B5205475 [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine

Cat. No.: B5205475
M. Wt: 285.40 g/mol
InChI Key: POVRPUUHWLZNIQ-UHFFFAOYSA-N
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Description

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a diethylamine moiety, along with an ethoxy and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine typically involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with diethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may act by disrupting protein functions or signaling pathways.

Comparison with Similar Compounds

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine can be compared with other sulfonamide compounds such as:

  • (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine
  • [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]methylamine

These compounds share similar structural features but differ in the substituents attached to the sulfonyl group

Properties

IUPAC Name

5-ethoxy-N,N-diethyl-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-13(18-8-3)11(4)9-12(14)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRPUUHWLZNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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